molecular formula C7H9N5O5 B14471367 Nitric acid;2-(2-nitrophenyl)guanidine CAS No. 70973-05-6

Nitric acid;2-(2-nitrophenyl)guanidine

Cat. No.: B14471367
CAS No.: 70973-05-6
M. Wt: 243.18 g/mol
InChI Key: LHKBURXKWCPYGU-UHFFFAOYSA-N
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Description

Nitric acid;2-(2-nitrophenyl)guanidine is a compound that features a guanidine group attached to a nitrophenyl moiety. Guanidine derivatives are known for their versatility and are found in various natural products, pharmaceuticals, and biochemical processes. The presence of the nitrophenyl group adds unique chemical properties to the compound, making it valuable in different scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Nitric acid;2-(2-nitrophenyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The guanidine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Conditions involving strong nucleophiles and appropriate solvents.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted guanidine derivatives.

Mechanism of Action

The mechanism of action of nitric acid;2-(2-nitrophenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The nitrophenyl group can also participate in aromatic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Guanidine: A basic compound with high reactivity and versatility.

    Nitroguanidine: Known for its use in explosives and propellants.

    Phenylguanidine: Similar structure but lacks the nitro group.

Uniqueness

Nitric acid;2-(2-nitrophenyl)guanidine is unique due to the combination of the guanidine and nitrophenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various applications .

Properties

CAS No.

70973-05-6

Molecular Formula

C7H9N5O5

Molecular Weight

243.18 g/mol

IUPAC Name

nitric acid;2-(2-nitrophenyl)guanidine

InChI

InChI=1S/C7H8N4O2.HNO3/c8-7(9)10-5-3-1-2-4-6(5)11(12)13;2-1(3)4/h1-4H,(H4,8,9,10);(H,2,3,4)

InChI Key

LHKBURXKWCPYGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=C(N)N)[N+](=O)[O-].[N+](=O)(O)[O-]

Origin of Product

United States

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